2-[(3,4-Dichloroanilino)methylidene]naphthalen-1(2H)-one
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Overview
Description
2-[(3,4-Dichloroanilino)methylidene]naphthalen-1(2H)-one is an organic compound that features a naphthalene core with a 3,4-dichloroaniline moiety attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichloroanilino)methylidene]naphthalen-1(2H)-one typically involves the condensation of 3,4-dichloroaniline with naphthalen-1(2H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dichloroanilino)methylidene]naphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-[(3,4-Dichloroanilino)methylidene]naphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dichloroanilino)methylidene]naphthalen-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3,4-Dichloroanilino)methylene]-2H-chromene-2,4-dione
- 3-[(3,4-Dichloroanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione
Uniqueness
2-[(3,4-Dichloroanilino)methylidene]naphthalen-1(2H)-one is unique due to its naphthalene core, which imparts distinct electronic and steric properties compared to other similar compounds
Properties
CAS No. |
90426-92-9 |
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Molecular Formula |
C17H11Cl2NO |
Molecular Weight |
316.2 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)iminomethyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H11Cl2NO/c18-15-8-7-13(9-16(15)19)20-10-12-6-5-11-3-1-2-4-14(11)17(12)21/h1-10,21H |
InChI Key |
RNVCOPRBUHMLTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C=NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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